molecular formula C16H22N6O2S B10882950 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide

4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide

Cat. No.: B10882950
M. Wt: 362.5 g/mol
InChI Key: MZEPABALKYHDCF-UHFFFAOYSA-N
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Description

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetraazole ring fused with a pyridine ring, and it is substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetraazole ring, which can be achieved through cycloaddition reactions involving azides and nitriles. The pyridine ring can be synthesized separately and then fused with the tetraazole ring under specific conditions. The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of a tetraazole and pyridine ring, along with the dimethoxyphenyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C16H22N6O2S

Molecular Weight

362.5 g/mol

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C16H22N6O2S/c1-17-16(25)21-8-6-12(7-9-21)22-19-15(18-20-22)11-4-5-13(23-2)14(10-11)24-3/h4-5,10,12H,6-9H2,1-3H3,(H,17,25)

InChI Key

MZEPABALKYHDCF-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCC(CC1)N2N=C(N=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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